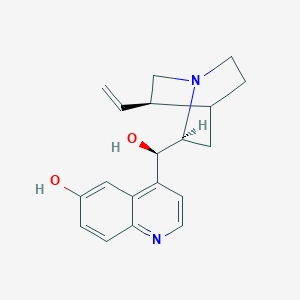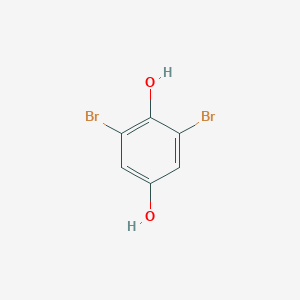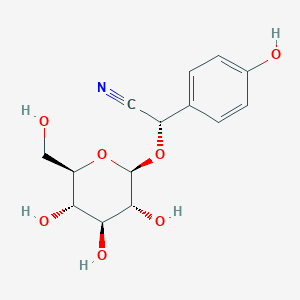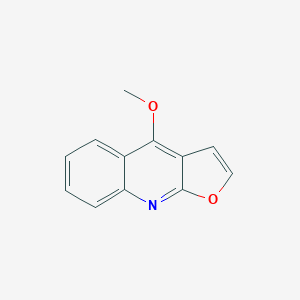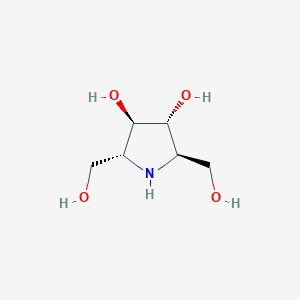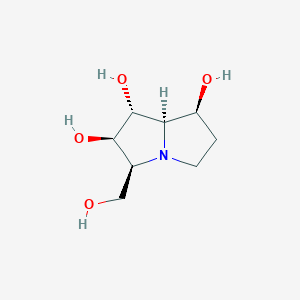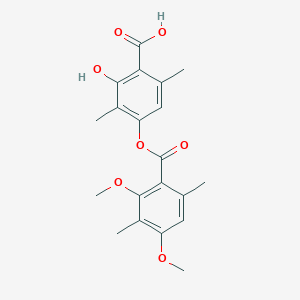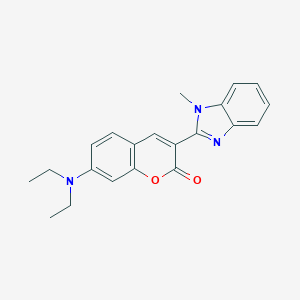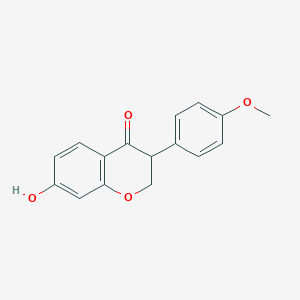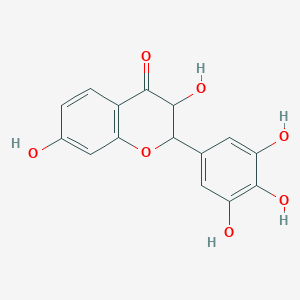
2,6-Dihydroxyanthraquinone
Vue d'ensemble
Description
2,6-Dihydroxyanthraquinone, also known as Anthraflavic acid or Anthraflavin, is an organic compound with the molecular formula C14H8O4 . It is a potent and specific inhibitor of cytochrome P-448 activity . It is a dihydroxyanthraquinone that is anthracene substituted by hydroxy groups at C-3 and C-7 and oxo groups at C-9 and C-10 .
Synthesis Analysis
The synthesis of 2,6-Dihydroxyanthraquinone has been a subject of research. A study published in Nature Communications reported the molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries . Another study discussed the solvation regulation strategy to extend the lifetime of 2,6-dihydroxyanthraquinone (DHAQ) electrolytes .Molecular Structure Analysis
The molecular structure of 2,6-Dihydroxyanthraquinone consists of 14 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The single crystal structure has been investigated by X-ray diffraction and is assigned as monoclinic .Chemical Reactions Analysis
In terms of chemical reactions, a study in Nature Communications initially demonstrated the presence of a hydrogen bond-mediated degradation mechanism of DHAQ molecules during electrochemical reactions . Another study documented the first case of a solvation regulation strategy to extend the lifetime of 2,6-dihydroxyanthraquinone (DHAQ) electrolytes .Physical And Chemical Properties Analysis
2,6-Dihydroxyanthraquinone is a solid substance . It has a molecular weight of 240.21 . It is soluble in DMSO . Its melting point is greater than 320 °C, and it has a boiling point of 342.92°C .Applications De Recherche Scientifique
Organic Semiconductors for Optoelectronic Devices : It is used for doping molecular materials based on ferrocene, with potential applications in organic semiconductors, particularly in optoelectronic devices (Vergara, Medel, Rios, & Salcedo, 2019).
Optical Properties in Single Crystals : Its polarization dependence and temperature dependence in absorption and luminescence spectra have been studied in single crystal form, contributing to knowledge about electronic energy levels and anisotropic effects (Namsrai et al., 2013).
Photoinitiators in Photopolymerization : 2,6-Dihydroxyanthraquinone derivatives have been explored as natural dyes and versatile photoinitiators for photopolymerization, with potential applications in materials science and manufacturing (Zhang et al., 2016).
Acid-Base Indicators : Its use as an acid-base indicator in isopropyl alcohol medium has been studied, showing potential applications in analytical chemistry (Barbosa, Sánchez, & Bosch, 1984).
Reagent for Boric Acid : It has been proposed as an organic reagent for boric acid, particularly in the determination of boric acid transfers from pharmaceutical grade glass (Ruggieri, 1961).
Solvatochromic Studies : Its behavior in binary aqueous mixtures has been analyzed for solvatochromic studies, contributing to the understanding of solvent-solute interactions in chemistry (Reta, Anunziata, Cattana, & Silber, 1995).
Antibacterial Properties : Its derivatives have shown antibacterial properties, particularly against certain strains of intestinal bacteria, highlighting its potential in pharmaceutical and medical applications (Sung et al., 2004).
Aryl Hydrocarbon Receptor Interaction : The suppression of DNA-binding activity of the aryl hydrocarbon receptor by dihydroxyanthraquinones has been studied, which is significant in understanding the molecular mechanisms of environmental contaminants (Fukuda et al., 2009).
Safety And Hazards
Orientations Futures
The future directions of 2,6-Dihydroxyanthraquinone research are promising. It has been used as a starting material to synthesize tetrahydroxy tetrathiafulvalene (TTF) derivatives, which are used as redox-active building blocks in supramolecular and materials science . A study in Nature Communications reported the molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries . Another study documented the first case of a solvation regulation strategy to extend the lifetime of 2,6-dihydroxyanthraquinone (DHAQ) electrolytes .
Propriétés
IUPAC Name |
2,6-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJFZPFBHMFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036546 | |
| Record name | 2,6-Dihdroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxyanthraquinone | |
CAS RN |
84-60-6 | |
| Record name | 2,6-Dihydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraflavic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dihdroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

